2-(4-Fluorobenzoyl)benzamide

Übersicht

Beschreibung

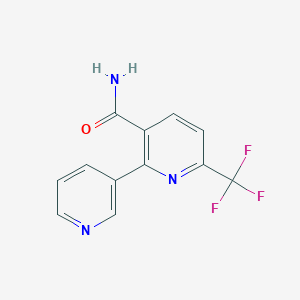

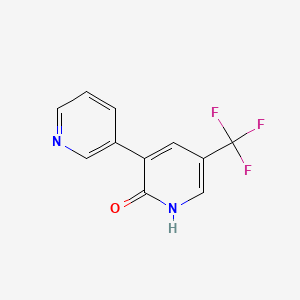

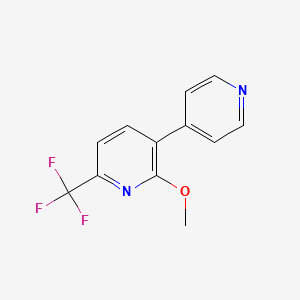

2-(4-Fluorobenzoyl)benzamide is a chemical compound with the molecular formula C14H10FNO2 . It is used for research purposes.

Synthesis Analysis

Benzamides can be synthesized through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

The molecular structure of this compound consists of 14 carbon atoms, 10 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms .Chemical Reactions Analysis

Benzamides can undergo various chemical reactions. For instance, 2-(4-Fluorobenzoyl)benzoic acid on nitration with fuming HNO3 yields 2-(4-fluoro-3-nitrobenzoyl)benzoic acid .Wissenschaftliche Forschungsanwendungen

Photocatalytic Activity

Research by Bessekhouad et al. (2005) explored the photocatalytic activity of various heterojunctions, including benzamide, for potential applications in water decontamination technology. Their study demonstrated the ability of these junctions to absorb a significant part of visible light and induce oxidation processes under VIS light, indicating potential for environmental remediation applications (Bessekhouad, Robert, & Weber, 2005).

Structural and Vibrational Properties

Saeed et al. (2010) focused on the synthesis and characterization of a compound containing a benzamide moiety. The study involved X-ray diffraction to understand the crystal structure, and quantum chemical calculations to explore the vibrational properties of the compound. This kind of research is vital in developing materials with specific structural and chemical characteristics for various scientific applications (Saeed, Erben, Abbas, & Flörke, 2010).

Novel Synthesis Approaches

The work by Moreno-Fuquen et al. (2019) presented a novel approach for the synthesis of a benzamide compound through a microwave-assisted Fries rearrangement. Such studies contribute to the advancement of chemical synthesis methods, providing more efficient and potentially environmentally friendly ways to produce complex molecules (Moreno-Fuquen, Arango-Daraviña, Becerra, Castillo, Kennedy, & Macías, 2019).

Fluorescent Sensors

Research by Suman et al. (2019) developed benzamide-based fluorescent sensors for detecting metal ions like Al3+ and Zn2+. Such sensors have significant implications in environmental monitoring and biomedical applications, where the detection of specific ions is crucial (Suman, Bubbly, Gudennavar, & Gayathri, 2019).

Polymer Synthesis

Ohshimizu, Shibasaki, and Ueda (2007) investigated the synthesis of Poly(N-fluoroalkyl benzamide) with controlled molecular weight and polydispersity. Their research contributes to the field of polymer science, offering insights into the production of novel materials with specific properties for industrial and scientific applications (Ohshimizu, Shibasaki, & Ueda, 2007).

Crystal Structure Analysis

The study by Dey et al. (2021) involved the crystal structure analysis of benzamide compounds, emphasizing the role of hydrogen bonds in their stability. Such structural investigations are fundamental in understanding the properties of materials and their potential applications in various scientific fields (Dey, Shruti, Chopra, & Mohan, 2021).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 2-(4-Fluorobenzoyl)benzamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

It is believed to interact with its target, carbonic anhydrase 2, leading to changes in the enzyme’s activity .

Pharmacokinetics

The compound’s bioavailability, half-life, and route of elimination would be crucial factors influencing its pharmacokinetic profile .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s stability and interaction with its target .

Biochemische Analyse

Biochemical Properties

2-(4-Fluorobenzoyl)benzamide plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with histone deacetylases (HDACs), which are enzymes involved in the removal of acetyl groups from histone proteins. This interaction leads to the regulation of gene expression by altering the chromatin structure . The compound’s ability to inhibit HDACs makes it a potential candidate for cancer therapy, as HDACs are often overexpressed in various types of cancer cells .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound induces apoptosis (programmed cell death) in cancer cells by disrupting the cell cycle and inhibiting cell proliferation . Additionally, it has been observed to modulate the expression of genes involved in cell survival and apoptosis, thereby affecting cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with HDACs. By inhibiting these enzymes, the compound prevents the deacetylation of histone proteins, leading to an open chromatin structure and increased gene transcription . This mechanism of action is crucial for its potential therapeutic applications, particularly in cancer treatment, where the regulation of gene expression plays a vital role in controlling cell growth and proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that continuous exposure to this compound can lead to sustained inhibition of HDAC activity and prolonged effects on gene expression and cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to effectively inhibit HDAC activity without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been reported . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy .

Metabolic Pathways

This compound is involved in specific metabolic pathways, including its interaction with enzymes such as cytochrome P450 . The compound undergoes biotransformation in the liver, where it is metabolized into various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and overall metabolite levels . Understanding these pathways is crucial for predicting the compound’s behavior in vivo and its potential interactions with other drugs .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound has been shown to accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects . The distribution pattern of this compound is essential for understanding its pharmacokinetics and optimizing its therapeutic use .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it interacts with HDACs and other nuclear proteins . The compound’s localization is directed by specific targeting signals and post-translational modifications that guide it to the nucleus . This localization is critical for its function in regulating gene expression and influencing cellular processes .

Eigenschaften

IUPAC Name |

2-(4-fluorobenzoyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO2/c15-10-7-5-9(6-8-10)13(17)11-3-1-2-4-12(11)14(16)18/h1-8H,(H2,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BADNMTZPLBXRAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1391138.png)